5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline
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Overview
Description
5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline is a complex organic compound with a unique structure that combines a piperazine ring, a nitro group, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 1,2-diaminoethane with acetone under acidic conditions to form 3,5-dimethylpiperazine.
Nitration: The nitro group is introduced by nitrating aniline using a mixture of concentrated sulfuric acid and nitric acid.
Etherification: The phenoxyethyl group is attached through an etherification reaction, where 2-methylphenol is reacted with ethylene oxide in the presence of a base.
Coupling Reaction: The final step involves coupling the piperazine derivative with the nitroaniline derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenol moiety can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: 5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Phenol and corresponding amine derivatives.
Scientific Research Applications
5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitro group can participate in redox reactions, while the piperazine ring can interact with protein binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride: Shares the piperazine ring but differs in the functional groups attached.
2-(2,2-Dimethylpiperazin-1-yl)acetic acid: Contains a piperazine ring with different substituents.
Uniqueness
5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline is unique due to its combination of a nitro group, a phenoxyethyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for targeted research applications.
Properties
Molecular Formula |
C21H28N4O3 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline |
InChI |
InChI=1S/C21H28N4O3/c1-15-6-4-5-7-21(15)28-11-10-22-19-12-18(8-9-20(19)25(26)27)24-13-16(2)23-17(3)14-24/h4-9,12,16-17,22-23H,10-11,13-14H2,1-3H3 |
InChI Key |
YWLNLOBROCLLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3C |
Origin of Product |
United States |
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